

Cross-Reactivity of Pyridazinone-Based Enzyme Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

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The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of enzyme inhibitors. Understanding the cross-reactivity and selectivity profile of these compounds is critical for developing safe and efficacious therapeutics. This guide provides a comparative analysis of pyridazinone-based inhibitors against various enzyme targets, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of various pyridazinone derivatives against their primary targets and key off-targets, highlighting their selectivity profiles.

Table 1: Cyclooxygenase (COX) Inhibition[1][2][3]

Compound	Target	IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference Compound	IC50 (μM)
Pyridazinone Derivative 1	COX-1	>100	>1000	Celecoxib	>100
COX-2	0.1	0.04			
Pyridazinone Derivative 2	COX-1	15	100	Indomethacin	0.1
COX-2	0.15	1.2			
Compound 9a[1]	COX-2	-	-	Celecoxib	-
(Anti-inflammatory activity)	% Edema Reduction (4h)	3.76%	4.92%		
Compound 9b[1]	COX-2	-	-	Indomethacin	-
(Anti-inflammatory activity)	% Edema Reduction (4h)	6.39%	6.60%		

Lower IC50 values indicate higher potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is often desirable to reduce gastrointestinal side effects associated with NSAIDs.[1][2]

Table 2: Kinase Inhibition[5][6][7]

Compound	Primary Target	IC50 (nM)	Off-Target Example	IC50 (nM)	Kinase Selectivity Profile (Internal Panel)
Pyridazinone 13[3]	CSK	1.2	LCK	25	High selectivity within a 238-kinase panel
MSC2156119 (22)[4]	c-Met	1.1	-	-	High kinase selectivity
Pyridazinone 19[5]	c-Met	0.5	-	-	Highly selective and potent

Pyridazinone-based compounds have been developed as potent and selective inhibitors of various kinases, playing roles in cancer and immunology.[3][4][5]

Table 3: Monoamine Oxidase (MAO) Inhibition[8]

Compound	Target	IC50 (μM)	Selectivity Index (MAO-A/MAO-B)
TR16[6]	MAO-A	>40	>235
MAO-B	0.17		
TR2[6]	MAO-A	22.94	85
MAO-B	0.27		

High selectivity for MAO-B is a key feature for therapeutic agents aimed at treating neurodegenerative diseases like Parkinson's disease.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies.

In Vitro Cyclooxygenase (COX) Inhibition Assay[1]

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC₅₀).

Materials:

- Purified ovine or human COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Hematin (cofactor)
- Test compounds dissolved in DMSO
- Tris-HCl buffer (pH 8.0)
- 96-well microplate
- Microplate reader for colorimetric or fluorometric detection

Procedure:

- A reaction mixture is prepared in Tris-HCl buffer containing the respective enzyme (COX-1 or COX-2) and hematin.
- The test compound, at various concentrations, is added to the wells of the microplate. A control with DMSO alone is included.
- The plate is pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- The reaction is initiated by adding the substrate, arachidonic acid.
- The plate is incubated at 37°C for a defined period (e.g., 10 minutes).
- The enzymatic reaction, which produces prostaglandin G₂ (PGG₂), is monitored by measuring the peroxidase activity of COX. This is typically done by adding a probe that is oxidized in the presence of PGG₂, leading to a colorimetric or fluorescent signal.

- The plate is read using a microplate reader at the appropriate wavelength.
- The percentage of inhibition for each compound concentration is calculated relative to the control.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Activity Assay (Example: C-Terminal Src Kinase - CSK)[5]

Objective: To measure the inhibitory effect of compounds on the phosphorylation activity of a specific kinase.

Materials:

- Recombinant human CSK enzyme
- Kinase substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Test compounds in DMSO
- Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- White, opaque 96- or 384-well plates

Procedure:

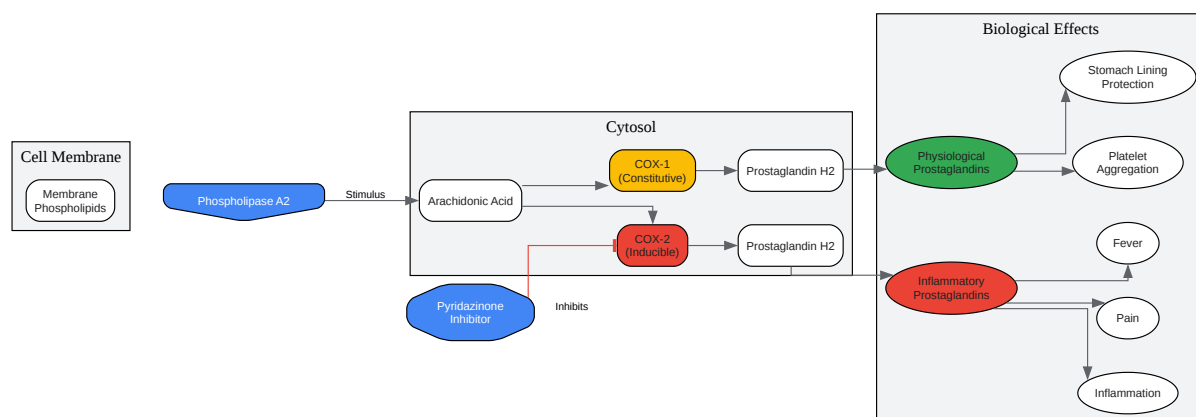
- The test compound is serially diluted and added to the assay plate.
- The CSK enzyme and its specific substrate are added to the wells.
- The reaction is initiated by the addition of ATP.

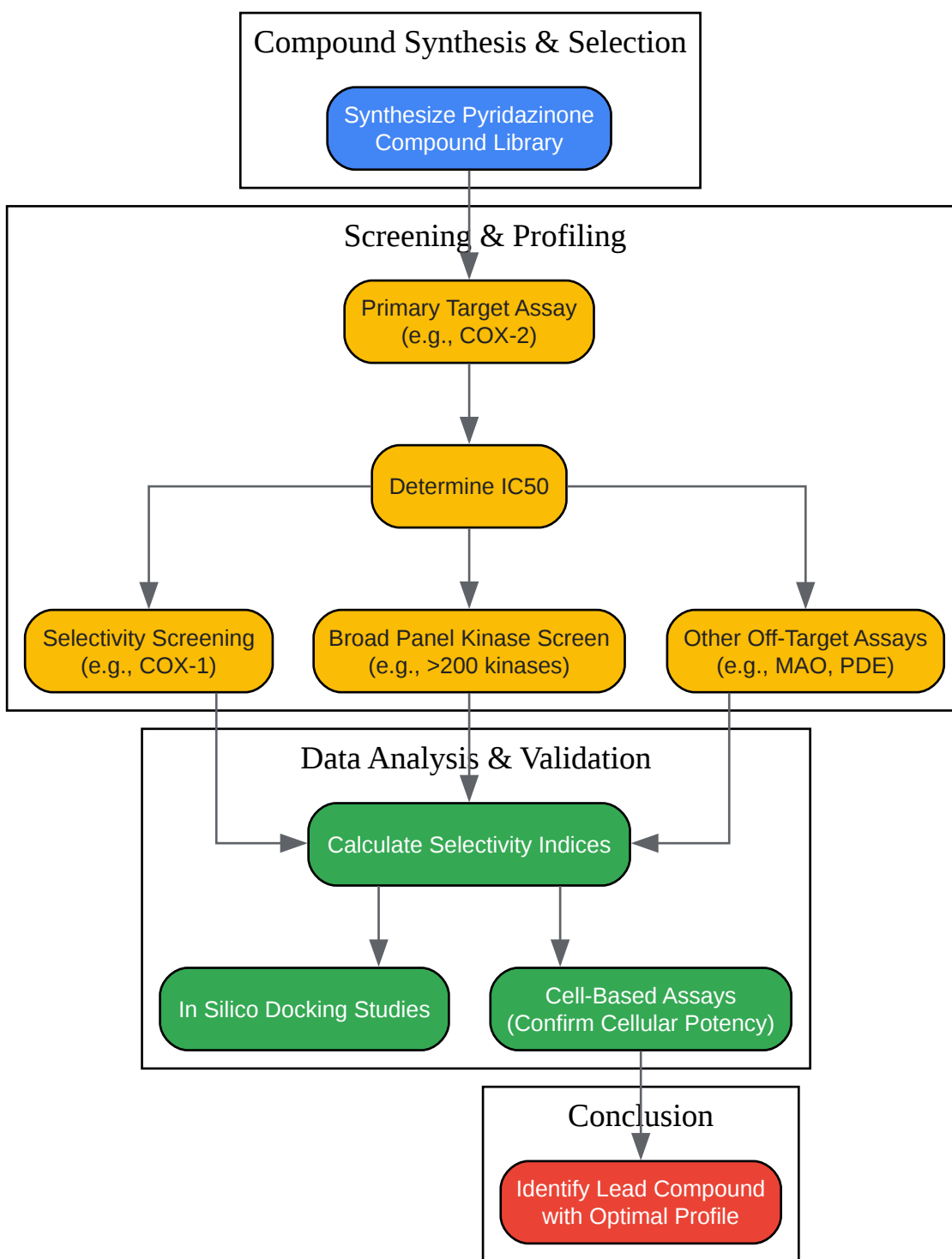
- The plate is incubated at room temperature for a set time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
- After incubation, a detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
- The luminescence is measured using a plate reader.
- Inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined using non-linear regression analysis.

Mandatory Visualizations

Cyclooxygenase (COX) Signaling Pathway

This diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Pyridazinone-based inhibitors can selectively block COX-2, thereby reducing the production of pro-inflammatory prostaglandins.





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